Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H8LiN3O2 and a molecular weight of 197.12 g/mol . This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is JAK1 (Janus Kinase 1) . JAK1 is a protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the transcription of specific genes .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound was optimized as a lead compound through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of Action
The result of the compound’s action is the inhibition of JAK1, which leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell growth, differentiation, cell migration, and apoptosis .
Preparation Methods
The synthesis of Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically involves the reaction of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with lithium hydroxide in an appropriate solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate can be compared with other similar compounds in the pyrrolo[2,3-d]pyrimidine family, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a similar ring structure but differ in the position of nitrogen atoms, which can affect their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.Li/c1-5-10-4-7-6(2-8(13)14)3-11-9(7)12-5;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIPQUDIZPBKI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC=C2C(=CNC2=N1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.